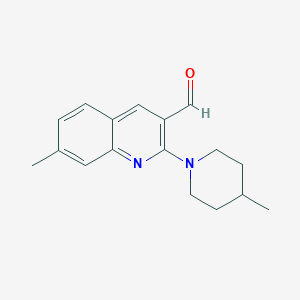

7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

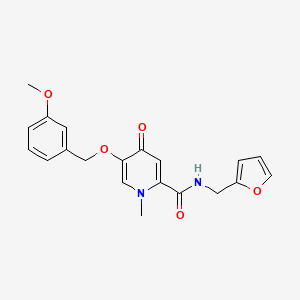

“7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde” is a chemical compound with the CAS Number: 377765-19-0 . It has a molecular weight of 254.33 . The IUPAC name for this compound is 7-methyl-2-(1-piperidinyl)-3-quinolinecarbaldehyde .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde”, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O/c1-12-5-6-13-10-14(11-19)16(17-15(13)9-12)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The reaction of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating has been reported . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles .科学的研究の応用

- Anticancer Agents : Quinoline derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

- Antimicrobial Activity : Researchers explore quinoline-based compounds for their antibacterial, antifungal, and antiviral properties .

- Neuroprotective Agents : Quinoline derivatives may play a role in neuroprotection and treatment of neurodegenerative diseases .

- Building Blocks : Quinoline aldehydes serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules .

- Catalytic Applications : Researchers have employed quinoline-based ligands in transition metal-catalyzed reactions, such as cross-coupling and C-H activation .

- Fluorescent Dyes : Quinoline derivatives exhibit strong fluorescence, making them useful as fluorescent probes and dyes in biological imaging and materials science .

- Light-Emitting Materials : Quinoline-based compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Photocatalysis : Quinoline derivatives can act as photocatalysts for environmental remediation, such as degradation of organic pollutants in water .

- Sensors : Researchers explore quinoline-based sensors for detecting heavy metals and other environmental contaminants .

- Chelating Ligands : Quinoline aldehydes can form stable complexes with transition metals, leading to applications in coordination chemistry and catalysis .

- Metal-Ion Sensing : Quinoline-based ligands are used in metal-ion sensing and selective binding studies .

Medicinal Chemistry and Drug Discovery

Organic Synthesis and Catalysis

Material Science and Optoelectronics

Environmental Chemistry

Coordination Chemistry and Metal Complexes

Biological Studies

将来の方向性

The future directions in the research of quinoline derivatives involve the synthesis of novel derivatives with enhanced biological activities. The focus is on overcoming toxicity and resistance among others . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives are also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

特性

IUPAC Name |

7-methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-5-7-19(8-6-12)17-15(11-20)10-14-4-3-13(2)9-16(14)18-17/h3-4,9-12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACWYIOICJEFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C=CC(=CC3=N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)

![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)

![N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2446101.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)